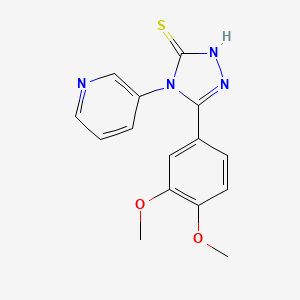![molecular formula C12H12N4O3 B15002779 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B15002779.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety linked to a pyrazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of reactions starting from catechol and formaldehyde.
Attachment of the Amino Group: The benzodioxole moiety is then reacted with an appropriate amine to introduce the amino group.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reaction: The final step involves coupling the benzodioxole-amino intermediate with the pyrazole ring under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine hydroiodide
- 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carboxamide is unique due to its specific combination of a benzodioxole moiety and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12N4O3/c13-11(17)8-5-15-16-12(8)14-4-7-1-2-9-10(3-7)19-6-18-9/h1-3,5H,4,6H2,(H2,13,17)(H2,14,15,16) |
InChI Key |
JCMTWMZVTMGVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(C=NN3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-bromofuran-2-yl)-N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002700.png)
![1-benzyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15002707.png)
![1-(2,3-dimethylphenyl)-6-(3-phenylpropyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15002709.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15002717.png)
![6-(3,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15002722.png)
![3-(2-fluorophenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002744.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-1,3-thiazol-2-amine](/img/structure/B15002750.png)
![1-[2-(2-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole](/img/structure/B15002760.png)

![2-Propenamide, 3-(4-fluorophenyl)-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B15002769.png)
![7-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002783.png)
![1'-(4-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15002798.png)
![N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002800.png)
![(1S,5R)-N-(1,3-benzodioxol-5-yl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B15002804.png)
